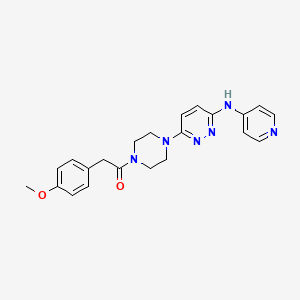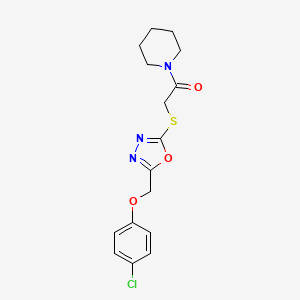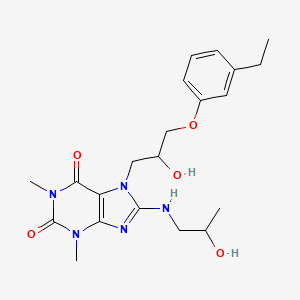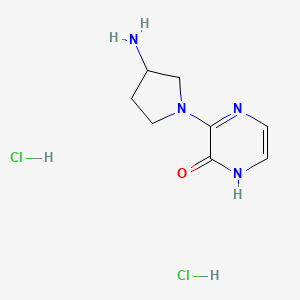
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a common building block in the synthesis of various organic compounds . The tert-butoxy and dichlorobenzamide groups suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of piperazine derivatives involve complex reactions, including condensation reactions between carbamimide and aromatic acids in the presence of catalysts. These compounds are characterized using spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, alongside single crystal XRD data to confirm their structures (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Piperazine derivatives are evaluated for their biological activities, including in vitro antibacterial and anthelmintic activity. The activities of these compounds are determined through various screening methods, revealing potential applications in treating bacterial infections and parasitic worm infestations (Sanjeevarayappa et al., 2015).
Pharmaceutical Applications
- Certain piperazine compounds are synthesized as potential dual antihypertensive agents, highlighting the versatility of piperazine derivatives in medicinal chemistry. The pharmacological potential of these compounds is explored through solid-state analytical techniques and spectroscopy, indicating their potential use in developing new therapeutic agents (Marvanová et al., 2016).
Antimicrobial and Antifungal Activities
- Piperazine derivatives exhibit antimicrobial and antifungal activities, making them candidates for developing new antibiotics and antifungal agents. These activities are tested against several microorganisms, with some derivatives showing potent activity comparable to standard drugs (Kumar et al., 2021).
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activities, as well as its synthesis and characterization. Given the wide range of activities exhibited by piperazine derivatives, this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31Cl2N3O3/c1-20(2,3)28-14-16(26)13-25-10-8-24(9-11-25)7-6-23-19(27)17-5-4-15(21)12-18(17)22/h4-5,12,16,26H,6-11,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFMGXJUXZLLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)
![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)


![N-(1-Cyanocyclobutyl)-2-[2-[(2-methylimidazol-1-yl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2793966.png)
![(8-methyl-8H-thieno[2,3-b]indol-2-yl)(morpholino)methanone](/img/structure/B2793969.png)

![4-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793975.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B2793976.png)



![2-benzamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793982.png)
![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)
